Chiral Configuration Specificity: (2S,5R)-cis vs. (2R,5R)-trans Diastereomer for Ritlecitinib Intermediate Applications
The (2S,5R)-cis configuration of benzyl 5-amino-2-methylpiperidine-1-carboxylate is structurally mandated for the correct cis conformation of the final ritlecitinib API. The alternative (2R,5R)-trans diastereomer (CAS 1207853-72-2) contains the same benzyl carbamate protecting group and molecular formula (C14H20N2O2, MW 248.32) but differs fundamentally in the relative stereochemistry at the 2- and 5-positions . In ritlecitinib synthesis, the cis chiral moiety must be conjugated with the adenine and acrylamide moieties; use of the trans diastereomer would yield a diastereomeric API with altered pharmacological properties [1].
| Evidence Dimension | Stereochemical configuration and synthetic compatibility |
|---|---|
| Target Compound Data | (2S,5R)-cis configuration; required for ritlecitinib API cis conformation |
| Comparator Or Baseline | (2R,5R)-trans configuration (CAS 1207853-72-2); same MW (248.32) and formula |
| Quantified Difference | Chiral purity of intermediates is an essential checkpoint for API cis conformation; trans diastereomer yields incorrect API stereochemistry |
| Conditions | Ritlecitinib API synthesis per Pfizer patent WO2017/123945 and subsequent process patents |
Why This Matters
Procuring the incorrect diastereomer results in a completely different synthetic product that cannot be corrected downstream, leading to failed API batches and regulatory non-compliance.
- [1] Unibest Pharm. Structure of Ritlecitinib: The chiral moiety with two chiral centers. Product Analysis, 2024. View Source
